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CAS No.: 6713-71-9
Cat. No.: B2433783

Get Quote

Executive Summary & Biological Context

2-Hydroxy-3-methoxypropanoic acid (C4H804, MW 120.10 Da) is a structural analog of
glyceric acid where the terminal hydroxyl group is methylated. While less common than
ubiquitous central metabolites, it and its isomers (e.g., 2-O-methylglyceric acid) have gained
significant attention as distinct markers in:

» Bacterial Glycomics: Components of flagellin glycosylation islands in pathogens like
Campylobacter jejuni (Logan et al., 2002).

o Natural Product Chemistry: Moieties in cyanobacterial depsipeptides such as varlaxins and
symplocamides (Heinila et al., 2022).

Accurate identification requires distinguishing this molecule from its positional isomer, 3-
Hydroxy-2-methoxypropanoic acid, and the non-methylated parent, Glyceric acid. This guide
outlines the fragmentation logic required to achieve this resolution.
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Experimental Methodology: GC-MS with TMS
Derivatization

Direct MS analysis of small polar acids is often hindered by poor volatility and ionization
efficiency. The most robust workflow involves derivatization with N-Methyl-N-
(trimethylsilyl)trifluoroacetamide (MSTFA) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol: Two-Step Derivatization

This protocol ensures complete silylation of both the hydroxyl and carboxyl groups, rendering
the molecule volatile for GC separation.

» Lyophilization: Dry the sample (e.qg., cell lysate, plasma extract) completely under vacuum.
Residual water hydrolyzes TMS reagents.

» Methoximation (Optional but Recommended): Add 50 pL of Methoxyamine HCI in pyridine
(20 mg/mL). Incubate at 30°C for 90 min. Note: This protects alpha-keto acids if present in
the mix, though not strictly necessary for the target hydroxy acid.

 Silylation: Add 50 pL of MSTFA + 1% TMCS (catalyst).

e |ncubation: Heat at 37°C for 30 minutes or 60°C for 15 minutes.

Analysis: Inject 1 pL into GC-MS (Splitless mode).

Workflow Visualization
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Caption: Optimized derivatization workflow for converting polar hydroxy acids into volatile TMS
esters for GC-MS analysis.

Fragmentation Analysis: The "Decision Tree"
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In Electron lonization (El, 70 eV), the Di-TMS derivative of 2-Hydroxy-3-methoxypropanoic
acid (MW 264) follows predictable alpha-cleavage pathways driven by the radical site on the
ether/silylether oxygens.

Structure of the Derivative[1][2][3]

e Formula: C10H2204Si2
e Molecular Weight: 264 Da

o Structure: CH3-O-CH2-CH(OTMS)-COOTMS

Primary Fragmentation Pathway (Alpha-Cleavage)

The molecular ion (M+e, m/z 264) is typically weak. The spectrum is dominated by cleavage
adjacent to the central carbon (C2) bearing the OTMS group.

o Cleavage A (C1-C2 Bond):
o Loss of the carboxyl radical («COOTMS, 117 Da).
o Observed lon: [M - 117]+ = m/z 147.

o Note: m/z 147 is also a common rearrangement ion (TMS-O-Si+=TMS) in di-TMS
compounds, so it is not unique.

« Cleavage B (C2-C3 Bond) - THE DIAGNOSTIC SPLIT:
o This cleavage separates the side chain from the main backbone.
o Path 1 (Charge retention on C2): Loss of «CH20OCH3 (45 Da).[1]
» Observed lon: [M - 45]+ = m/z 219.
o Path 2 (Charge retention on C3): Formation of the methoxy-methyl cation.

= Observed lon: +CH2-O-CH3 = m/z 45.
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o Significance: The presence of m/z 45 and the specific loss of 45 Da (generating m/z 219)
is the fingerprint of a terminal methoxy group.

Fragmentation Pathway Diagram
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Caption: Primary fragmentation pathways of 2-Hydroxy-3-methoxypropanoic acid (Di-TMS)
under 70 eV Electron lonization.

Comparative Analysis: Distinguishing Isomers

The true challenge in metabolomics is distinguishing the target from its isomers. The table
below compares the target with its positional isomer (2-O-methyl) and its homolog (Glyceric
acid).[2][3]

Table 1: Diagnostic lon Comparison (GC-MS | TMS
Derivatives)
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Target: 2-Hydroxy-3-  Isomer: 3-Hydroxy- Homolog: Glyceric

Feature ]
methoxy 2-methoxy Acid
HO-CH2-CH(OH)- HO-CH2-CH(OMe)- HO-CH2-CH(OH)-
Structure
COOH COOH COOH
S Di-TMS (C2-OTMS, Di-TMS (C3-OTMS, _
Derivatization Tris-TMS (C2, C3, C1)
C1-COO0) C1-CO0)
Molecular Weight 264 264 322
Base Peak (Likely) m/z 73 or 147 m/z 73 or 117 m/z 73 or 147
) ) m/z 103 (+CH2- m/z 103 (+CH2-
Side Chain Fragment m/z 45 (+CH2-OMe)
OTMS) OTMS)
High Mass Fragment m/z 219 (M - 45) m/z 161 (M - 103) m/z 219 (M - 103)
C1-C2 Cleavage m/z 147 m/z 147 m/z 205

Analysis of the Data[1][2][4][5][6][71[8][9][10]

o Target vs. Glyceric Acid: Glyceric acid (Tris-TMS) has a much higher MW (322). It produces
m/z 103 (CH20TMS+) because the C3 position is silylated. The target produces m/z 45
because the C3 position is methylated.

e Target vs. Isomer (3-Hydroxy-2-methoxy): Both have MW 264.

o Target (3-OMe): Cleavage of the side chain releases -CH20Me (45 Da). Spectrum shows
m/z 219 and m/z 45.

o Isomer (2-OMe): The side chain is -CH20TMS (because the OH is at C3). Cleavage
releases -CH20TMS (103 Da). Spectrum shows m/z 161 (264 - 103) and m/z 103.

Conclusion: The presence of m/z 45 combined with m/z 219 definitively identifies 2-Hydroxy-3-
methoxypropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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